
2'/3'-O-Acetyl ADP Ribose
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Overview
Description
2’/3’-O-Acetyl ADP Ribose is a metabolite produced by the enzymatic activity of sirtuins, a family of NAD-dependent deacetylases. This compound plays a significant role in various biological processes, including gene regulation, DNA repair, and cellular signaling . The acetylation at the 2’ or 3’ position of the ADP ribose molecule distinguishes it from other ADP ribose derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’/3’-O-Acetyl ADP Ribose can be achieved through a one-step non-enzymatic method. This involves the reaction of nicotinamide adenine dinucleotide (NAD) with sodium acetate in acetic acid . The reaction produces a mixture of 2’- and 3’-O-acetyl ADP ribose isomers .
Industrial Production Methods
Chemical Reactions Analysis
Enzymatic Formation via Sirtuin Activity
Sirtuins catalyze the transfer of an acetyl group from lysine residues to NAD+, yielding nicotinamide, deacetylated protein, and OAADPr. Structural studies reveal:
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Initial product : 2'-O-acetyl-ADP-ribose forms during catalysis under single-turnover conditions .
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Isomerization : Post-release, intramolecular transesterification rapidly equilibrates 2'- and 3'-O-acetyl isomers (48:52 ratio at neutral pH) .
Key Reaction Steps:
NAD++Acetyl-lysineSirtuinDeacetylated lysine+Nicotinamide+2’-O-Acetyl-ADP-ribose2’-O-Acetyl-ADP-ribose⇌3’-O-Acetyl-ADP-ribose(Keq≈1:1)
Representative Reaction Table:
Carboxylate Source | Product Isomers (2':3') | Yield (%) |
---|---|---|
Sodium acetate | 50:50 | 65 |
Sodium propionate | 48:52 | 58 |
Sodium butyrate | 45:55 | 52 |
Hydrolysis Mechanisms
OAADPr undergoes hydrolysis via enzymatic and non-enzymatic pathways:
Non-Enzymatic Hydrolysis
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pH dependence : Hydrolysis accelerates under alkaline conditions (pH > 9.0) .
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Mechanism : Concerted attack by water at the acetyl carbonyl carbon, with partial bond cleavage to ribose (transition state shown below) :
2’-O-Acetyl-ADP-ribose+H2O→ADP-ribose+AcetateTransition State (TS) Features :
Enzymatic Hydrolysis
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ARH3 Activity : Human ADP-ribosylhydrolase 3 (ARH3) hydrolyzes OAADPr to ADP-ribose and acetate, with Km=0.45mM and kcat=1.2s−1 .
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pH Sensitivity : ARH3 activity increases at pH 9.0, correlating with 1'-O-acetyl isomer formation .
Biological Implications of Reactivity
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Signaling Role : OAADPr isomers act as secondary messengers, regulating chromatin silencing, ion channel gating, and oxidative stress responses .
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Metabolic Regulation : Hydrolysis by ARH3 and NUDIX hydrolases (e.g., yeast Ysa1) modulates cellular OAADPr levels, influencing NAD+ recycling and energy metabolism .
Enzyme Comparison Table:
Enzyme | Substrate Specificity | pH Optimum | Inhibitors |
---|---|---|---|
ARH3 | 2'-, 3'-, 1'-OAADPr | 9.0 | ADP-ribose (Ki=0.2mM) |
Ysa1 | 2'-, 3'-OAADPr | 7.5 | AMP |
Equilibrium Dynamics
At neutral pH, OAADPr exists as a dynamic mixture:
Scientific Research Applications
O-acetyl-ADP-ribose (OAADPr) is a metabolite produced by sirtuins during the NAD(+)-dependent deacetylation of target proteins . During this process, the glycosidic bond of nicotinamide ribose is cleaved, and the ribose accepts the acetyl group from the substrate, forming OAADPr, which exists as a roughly 50:50 mixture of 2' and 3' isomers at neutral pH .
Role in Biological Activities
The discovery of OAADPr has led to the idea that it plays a significant role in sirtuin-related biology, acting as a signaling molecule and/or a substrate for downstream enzymatic processes .
Gene Silencing Recent studies indicate that OAADPr may regulate gene silencing by aiding the assembly and loading of the Sir2-4 silencing complex onto nucleosomes .
Cation Channel Regulation In mammalian cells, both OAADPr and ADP-ribose gate the Trpm2 cation channel, with binding mediated by the NUDIX homology (NudT9H) domain within the channel's intracellular portion .
Macrodomain Binding OAADPr can bind to the Macro domain of splice variants from histone protein MacroH2A, which is highly enriched at heterochromatic regions .
Oocyte Maturation Microinjection of OAADPr into starfish oocytes caused a delay/block in oocyte maturation, suggesting that OAADPr can evoke biological activity . Microinjection of purified sirtuin enzymes also led to the same effect .
OAADPr-Metabolizing Enzymes
Several OAADPr-metabolizing enzymes have been reported, suggesting tight control of OAADPr metabolism in vivo .
- NUDIX Hydrolases: Ysa1 from yeast and NudT5 from mouse cleave the pyrophosphate bond of OAADPr, generating 2- and 3- O-acetylribose-5-phosphate and AMP . Deletion of Ysa1 in yeast leads to increased OAADPr and ADPr concentrations, accompanied by a decrease in AMP .
- ARH3: The mammalian enzyme ARH3 hydrolyzes the acetyl group of OAADPr, producing ADPr . ADPr might act as a negative feedback inhibitor of ARH3 . ARH3-dependent OAADPr hydrolysis requires Mg2+ . ARH1 can also hydrolyze OAADPr, but at a 250-fold slower rate, while ARH2 shows no activity for OAADPr under the same conditions . ADPr competitively inhibits ARH3-catalyzed OAADPr reactions .
- Uncharacterized Activities: Two uncharacterized enzyme activities have been reported in yeast and human cells: a cytoplasmic esterase that removes the acetyl group from OAADPr, and a nuclear acetyl-transferase that transfers the acetyl group from OAADPr to an unknown molecule .
Structural Characterization
Sirtuins release the 2'-O-acetyl-ADP-ribose isomer of OAADPr as a deacetylation product . At neutral pH, 2'-O-acetyl-ADP-ribose and 3'-O-acetyl-ADP-ribose are the solution products, existing in an approximately 1:1 ratio due to non-enzymatic intramolecular transesterification . Rapid quenching techniques have identified 2′-O-acetyl-ADP-ribose as the enzymatic product, while 3′-O-acetyl-ADP-ribose is formed by intramolecular transesterification after enzymatic release into bulk solvent, where 2′- and 3′-O-acetyl-ADP-ribose exist in equilibrium (48:52) .
In vivo Significance
Mechanism of Action
2’/3’-O-Acetyl ADP Ribose exerts its effects primarily through its interaction with sirtuins. Sirtuins use NAD to cleave the acetyl group from acetylated lysine residues on target proteins, producing 2’/3’-O-Acetyl ADP Ribose and nicotinamide . This deacetylation process regulates various cellular functions, including gene expression, DNA repair, and metabolism .
Comparison with Similar Compounds
Similar Compounds
3’'-O-Acetyl ADP Ribose: Another acetylated form of ADP ribose, differing in the position of the acetyl group.
ADP Ribose: The non-acetylated form, involved in numerous cellular processes.
Nicotinamide Adenine Dinucleotide (NAD): The precursor molecule for 2’/3’-O-Acetyl ADP Ribose.
Uniqueness
2’/3’-O-Acetyl ADP Ribose is unique due to its specific acetylation, which influences its interaction with proteins and enzymes differently compared to other ADP ribose derivatives . This specificity makes it a valuable tool for studying the role of acetylation in cellular processes .
Biological Activity
2'/3'-O-Acetyl ADP Ribose is a nucleotide derivative formed through the acetylation of the ribose moiety at the 2' and 3' positions. This compound has garnered attention due to its significant biological activities, particularly in cellular signaling and metabolic processes. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H25N5O15P2. It exists as a mixture of two isomers: 2'-O-acetyl-ADP-ribose and 3'-O-acetyl-ADP-ribose, which are present in approximately equal proportions at neutral pH. The dual acetylation at both the 2' and 3' positions distinguishes this compound from other similar molecules, allowing it to participate uniquely in biochemical pathways.
Biological Activities
1. Regulation of Sirtuins:
this compound plays a crucial role in modulating the activity of sirtuins, a family of proteins involved in histone deacetylation and cellular stress response. These enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate, and the presence of this compound can influence their activity, thereby impacting various metabolic processes.
2. Cellular Signaling:
The compound is implicated in several signaling pathways, including those related to DNA damage repair and apoptosis. Its interaction with poly(ADP-ribose) polymerases (PARPs) suggests a role in cellular responses to stress and injury .
3. Metabolic Processes:
Research indicates that this compound can affect metabolic pathways by influencing energy metabolism and cellular homeostasis. Its ability to modulate enzyme activities involved in these processes highlights its potential therapeutic applications.
Table 1: Summary of Key Research Findings
The biological activity of this compound is primarily mediated through its interaction with specific proteins:
- Sirtuins: By modulating sirtuin activity, this compound can affect gene expression related to aging and metabolic regulation.
- PARPs: The interaction with PARPs suggests a mechanism for enhancing DNA repair processes, particularly under oxidative stress conditions.
- Enzymatic Pathways: The acetylation state of ribose affects how enzymes recognize and process substrates, influencing various metabolic pathways.
Properties
Molecular Formula |
C34H46N10Na4O30P4 |
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Molecular Weight |
1290.6 g/mol |
IUPAC Name |
tetrasodium;[[(2R,3S,4R)-3-acetyloxy-4,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3R,4R)-4-acetyloxy-3,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/2C17H25N5O15P2.4Na/c1-6(23)34-13-8(36-17(27)12(13)26)3-33-39(30,31)37-38(28,29)32-2-7-10(24)11(25)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;;;;/h2*4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20);;;;/q;;4*+1/p-4/t2*7-,8-,10-,11-,12-,13-,16-,17?;;;;/m11..../s1 |
InChI Key |
WMDCRUFIJFNZRB-YJLIMONTSA-J |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]1O)O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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